molecular formula C11H8N2O2 B1289159 4-Phenylpyrimidine-5-carboxylic acid CAS No. 92084-99-6

4-Phenylpyrimidine-5-carboxylic acid

Cat. No. B1289159
CAS RN: 92084-99-6
M. Wt: 200.19 g/mol
InChI Key: PDTTUTBMTVDZKV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylic acids. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylic acid group attached to the ring. The phenyl group attached to the 4-position of the pyrimidine ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 5-aminopyrimidine-6-carboxylic acid derivatives involves the reaction of 5-benzoyloaminoorotic acid with POCl3, followed by heating with amines to yield the corresponding amides . Another example is the synthesis of 5-arylpyrimidine-2-carboxylic acids through the hydrolysis of cyanopyrimidines or the oxidation of styrylpyrimidines . Although these methods do not directly describe the synthesis of 4-phenylpyrimidine-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. For example, the co-crystal of 2-aminopyrimidine with phenylenediacetic acid forms hydrogen-bonded chains, which are held together by weak C-H...O contacts . This highlights the importance of hydrogen bonding in the supramolecular assembly of pyrimidine compounds. The molecular structure of 4-phenylpyrimidine-5-carboxylic acid would likely exhibit similar intermolecular interactions, influencing its crystalline form and stability.

Chemical Reactions Analysis

Pyrimidine carboxylic acids can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation. The pyrimidine ring can also engage in electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The phenyl group may further influence the reactivity of the pyrimidine ring through conjugation and electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a butyloxy group at the phenyl residue of 5-phenylpyrimidine-2-carboxylic acid esters leads to the appearance of nematic liquid crystal characteristics . The presence of substituents on the pyrimidine ring can also affect the compound's solubility, melting point, and stability. The specific properties of 4-phenylpyrimidine-5-carboxylic acid would depend on the nature of its substituents and its molecular conformation.

Scientific Research Applications

Antimicrobial Activity

4-Phenylpyrimidine-5-carboxylic acid derivatives have been studied for their potential antimicrobial properties. For example, certain mercapto- and aminopyrimidine derivatives, synthesized through reactions involving 4-phenylpyrimidine-5-carboxylic acid, demonstrated in vitro antimicrobial activity against various pathogenic micro-organisms (El-kerdawy et al., 1990).

Pharmacological Inhibition

5-Carbamoyl-2-phenylpyrimidine derivatives, related to 4-phenylpyrimidine-5-carboxylic acid, have shown promising pharmacological activities. One such derivative was identified as a potent phosphodiesterase 4 (PDE4) inhibitor, exhibiting significant in vivo anti-inflammatory effects (Goto et al., 2013).

Luminescent Materials

Lanthanide-2-phenylpyrimidine-carboxylate frameworks involving 4-phenylpyrimidine-5-carboxylic acid have been synthesized, demonstrating unique luminescent properties. These compounds show characteristic emissions and are studied for their potential in luminescence applications (Jia et al., 2014).

Liquid Crystal Characteristics

Studies on 5-arylpyrimidine-2-carboxylic acids, closely related to 4-phenylpyrimidine-5-carboxylic acid, have explored their use in liquid crystals. These studies have shown that certain aryl esters of these acids exhibit nematic liquid crystal characteristics, useful in display technologies (Mikhaleva et al., 1986).

Corrosion Inhibition

Phenylpyrimidine derivatives, including 4-phenylpyrimidine, have been studied as corrosion inhibitors for metals in acidic environments. Research has shown that these compounds can effectively inhibit corrosion, providing insights into their potential industrial applications (Xianghong et al., 2014).

Cytotoxic Activity

Novel 5-methyl-4-thiopyrimidine derivatives, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been synthesized and evaluated for their cytotoxic activity. This research contributes to the understanding of these compounds' potential in cancer treatment (Stolarczyk et al., 2018).

Safety And Hazards

The safety information for 4-Phenylpyrimidine-5-carboxylic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTUTBMTVDZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623057
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyrimidine-5-carboxylic acid

CAS RN

92084-99-6
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-hexyldecyl ester of 4-phenylpyrimidine-5-carboxylic acid was prepared from 2-hexyldecanol and 4-phenyl-5-ethoxycarbonylpyrimidine using the general procedure of Example 7. The product had a boiling range of 206°-208° C. at 0.2 mm pressure of mercury.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Sepehri, S Soleymani, R Zabihollahi… - Chemistry & …, 2018 - Wiley Online Library
A series of tetrahydropyrimidine derivatives (2a – 2l) were designed, synthesized, and screened for anti‐ HIV ‐1 properties based on the structures of HIV ‐1 gp41 binding site inhibitors, …
Number of citations: 11 onlinelibrary.wiley.com
RA SHASTRI - Chemical Science, 2019 - e-journals.in
… for the synthesis of bioactive heterocyclic, herein we report the synthesis of new 1, 2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1, 6-dimethyl -4phenylpyrimidine-5-carboxylic acid. …
Number of citations: 0 www.e-journals.in
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… 2-Chloro-4-phenylpyrimidine-5-carboxylic Acid (37). A solution of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (2.0 g, 8.1 mmol) and POCl 3 was heated at reflux for 1 h under N 2 …
Number of citations: 95 pubs.acs.org
B Desai, D Dallinger, CO Kappe - Tetrahedron, 2006 - Elsevier
Multifunctionalized dihydropyrimidine-5-carboxylic amides and esters are generated in a multistep sequence integrating a variety of enabling and high throughput technologies such as …
Number of citations: 111 www.sciencedirect.com
HI El Diwani, HT Abdel-Mohsen, I Salama… - Chemical and …, 2014 - jstage.jst.go.jp
In this study, synthesis and docking studies of a series of new benzimidazole derivatives linked to substituted pyrimidines either through the methylenethio linkage or its bioisosteric …
Number of citations: 6 www.jstage.jst.go.jp

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